molecular formula C18H17ClF3N3O3 B4360521 N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B4360521
M. Wt: 415.8 g/mol
InChI Key: UDRZRLUXXFNOGC-UHFFFAOYSA-N
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Description

N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide is an intriguing compound known for its unique structural properties and diverse applications This compound combines a benzodioxole core with a pyrazole ring, connected via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide typically begins with the formation of the 1,3-benzodioxole core. This can be achieved through a condensation reaction between catechol and methylene chloride. The pyrazole ring is then synthesized by reacting an appropriate hydrazine derivative with a suitable dicarbonyl compound, followed by introduction of the chloro, cyclopropyl, and trifluoromethyl groups through selective substitution reactions. The final step involves coupling the two fragments using a linker, such as propyl, under controlled conditions, usually mediated by a coupling reagent like carbodiimide.

Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. Common approaches involve continuous flow synthesis, which enhances the efficiency and scalability of the reactions. Industrial methods also focus on minimizing waste and improving the environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions: N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide, forming oxidation products that retain the core structure but with modified functionalities.

  • Reduction: : Reduction reactions, typically involving reducing agents such as lithium aluminum hydride, can selectively reduce specific functional groups within the molecule.

  • Substitution: : The chloro, cyclopropyl, and trifluoromethyl groups provide sites for nucleophilic substitution reactions. Common reagents include sodium hydroxide for hydrolysis or Grignard reagents for alkylation.

Common Reagents and Conditions: Reagents commonly used with this compound include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Sodium hydroxide, Grignard reagents. These reactions typically occur under controlled temperatures, pressures, and pH to ensure specificity and yield of the desired products.

Major Products Formed: The primary products depend on the type of reaction. For instance, oxidation may produce hydroxyl derivatives, while substitution reactions could yield a wide array of functionalized compounds, expanding the compound's utility in various applications.

Scientific Research Applications

  • Chemistry: : Its unique structure makes it a valuable intermediate in organic synthesis, serving as a precursor to more complex molecules.

  • Biology: : The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties, due to its ability to interact with biological targets.

  • Medicine: : It holds promise in drug development, particularly as a candidate for designing new therapeutic agents targeting specific diseases.

  • Industry: : The compound's reactivity is harnessed in the synthesis of agrochemicals, dyes, and specialty materials.

Mechanism of Action

Mechanism of Effects: The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, that are crucial in various biological pathways. Its chloro, cyclopropyl, and trifluoromethyl groups enhance binding affinity and specificity to these targets.

Molecular Targets and Pathways Involved: N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide targets include enzymes involved in metabolic pathways and receptors implicated in signal transduction. These interactions disrupt normal biological functions, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison and Uniqueness: Compared to other compounds with similar structures, N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide stands out due to its trifluoromethyl group, which imparts unique electronic properties, enhancing its reactivity and biological activity.

Similar Compounds

  • N-{3-[4-chloro-5-methyl-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide: : Lacks the cyclopropyl and trifluoromethyl groups, resulting in different reactivity and activity.

  • N-{3-[4-chloro-5-cyclopropyl-1H-pyrazol-1-yl]ethyl}-1,3-benzodioxole-5-carboxamide: : Similar but shorter propyl linker, affecting its binding and interactions.

Properties

IUPAC Name

N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O3/c19-14-15(10-2-3-10)25(24-16(14)18(20,21)22)7-1-6-23-17(26)11-4-5-12-13(8-11)28-9-27-12/h4-5,8,10H,1-3,6-7,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRZRLUXXFNOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CCCNC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3-benzodioxole-5-carboxamide

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